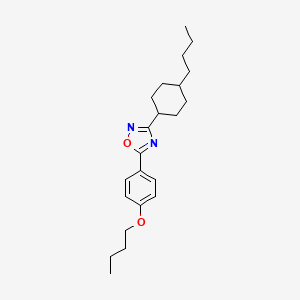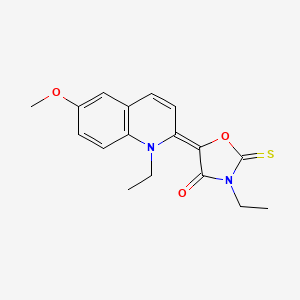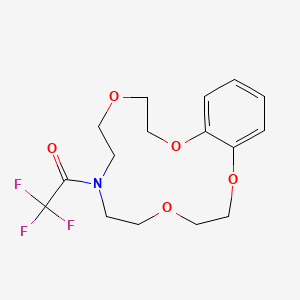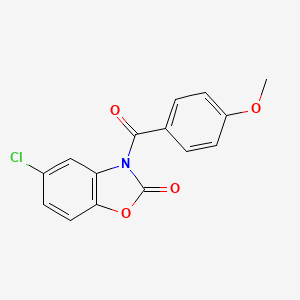
5-(4-Butoxyphenyl)-3-(4-butylcyclohexyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Butoxyphenyl)-3-(4-butylcyclohexyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butoxyphenyl group and a butylcyclohexyl group attached to the oxadiazole ring
Métodos De Preparación
The synthesis of 5-(4-Butoxyphenyl)-3-(4-butylcyclohexyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a hydrazide with a nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-(4-Butoxyphenyl)-3-(4-butylcyclohexyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(4-Butoxyphenyl)-3-(4-butylcyclohexyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 5-(4-Butoxyphenyl)-3-(4-butylcyclohexyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The butoxyphenyl and butylcyclohexyl groups can influence the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
5-(4-Butoxyphenyl)-3-(4-butylcyclohexyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
5-Phenyl-1,2,4-oxadiazole: Lacks the butoxy and butylcyclohexyl groups, resulting in different chemical properties and applications.
5-(4-Methoxyphenyl)-3-(4-methylcyclohexyl)-1,2,4-oxadiazole: Similar structure but with methoxy and methyl groups, leading to variations in reactivity and biological activity. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H32N2O2 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
5-(4-butoxyphenyl)-3-(4-butylcyclohexyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-7-17-8-10-18(11-9-17)21-23-22(26-24-21)19-12-14-20(15-13-19)25-16-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3 |
Clave InChI |
MRIGWDAYHACJIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11703164.png)
![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11703170.png)
![(2Z)-N-Benzyl-2-[(4-bromophenyl)formamido]-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]prop-2-enamide](/img/structure/B11703174.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11703183.png)
![4-{[(2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11703190.png)
![2-(2,3-Dimethylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11703194.png)


![3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11703206.png)

![N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703217.png)
![4-([1,1'-biphenyl]-4-carbonyl)-7-bromo-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11703228.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11703231.png)

